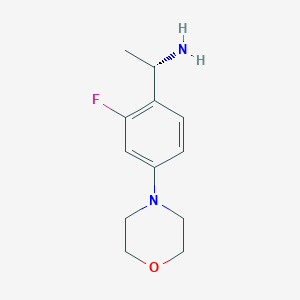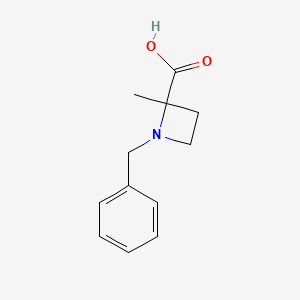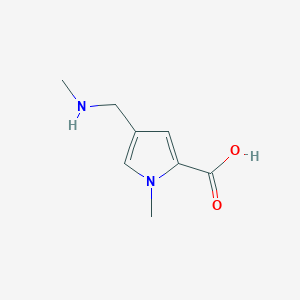![molecular formula C9H15NO2 B12283200 Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12283200.png)
Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノビシクロ[2.2.1]ヘプタン-2-カルボン酸メチルは、様々な科学研究分野で関心を集めているユニークな構造を持つ二環式化合物です。この化合物は、独特の化学的および物理的特性を付与するビシクロ[2.2.1]ヘプタン骨格を特徴としています。
2. 製法
合成経路と反応条件: 3-アミノビシクロ[2.2.1]ヘプタン-2-カルボン酸メチルの合成は、通常、3-エキソ-アミノ-ビシクロ[2.2.1]ヘプタン-2-エキソ-カルボン酸メチルエステルを様々な試薬と反応させることから始まります。 一般的な方法の1つには、ジクロロメタン中でベンゾトリアゾール-1-オールと1-エチル-(3-(3-ジメチルアミノ)プロピル)-カルボジイミド塩酸塩を使用し、その後トリエチルアミンを添加する方法があります .
工業的製造方法: 具体的な工業的製造方法は広く文書化されていませんが、合成は一般的に、スケール、収率、コスト効率を最適化し、ラボ方法と同様の経路に従います。工業プロセスには、一貫性のある品質と効率を確保するために、連続フロー反応器と自動システムが含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of 3-exo-amino-bicyclo[2.2.1]heptane-2-exo-carboxylic acid methyl ester with various reagents. One common method includes the use of benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane, followed by the addition of triethylamine .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
反応の種類: 3-アミノビシクロ[2.2.1]ヘプタン-2-カルボン酸メチルは、次のような様々な化学反応を起こします。
酸化: m-クロロ過安息香酸 (MCPBA) などの試薬を使用して、化合物を酸化してエポキシドを生成することができます.
還元: 水素化技術を使用して還元反応を行うことができます。
置換: この化合物は求核置換反応に参加することができ、多くの場合、ハロゲン化試薬が関与します。
一般的な試薬と条件:
酸化: ジクロロメタン中のMCPBA。
還元: パラジウム触媒を用いた水素ガス。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化試薬。
主な生成物:
エポキシド: 酸化反応から生成されます。
還元アミン: 還元プロセスから生成されます。
置換誘導体: 求核置換によって生成されます。
科学的研究の応用
3-アミノビシクロ[2.2.1]ヘプタン-2-カルボン酸メチルは、科学研究において幅広い用途があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 生化学プローブとしての可能性が調査されています。
医学: 特に創薬開発において、その潜在的な治療効果が探求されています。
作用機序
3-アミノビシクロ[2.2.1]ヘプタン-2-カルボン酸メチルの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合し、その活性を調節することができます。二環式構造は、生物学的巨大分子とユニークな相互作用を可能にし、治療効果をもたらす可能性があります。 詳細な経路と分子標的は現在も調査中ですが、その構造的特徴は、高度な特異性と有効性を示唆しています .
類似化合物:
2-アザビシクロ[2.2.1]ヘプタン: これらの化合物は、同様の二環式構造を共有し、同様の用途で使用されています.
7-オキサビシクロ[2.2.1]ヘプタン: 生物学的活性と天然物の合成における使用で知られています.
独自性: 3-アミノビシクロ[2.2.1]ヘプタン-2-カルボン酸メチルは、ユニークな反応性と相互作用プロファイルを可能にする特定の官能基によって際立っています。 メチルエステルとアミノ基は、合成化学と創薬開発における貴重な化合物になる、多用途な化学修飾を可能にします .
類似化合物との比較
2-Azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure and are used in similar applications.
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and use in the synthesis of natural products.
Uniqueness: Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate stands out due to its specific functional groups, which provide unique reactivity and interaction profiles. Its methyl ester and amino groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
特性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h5-8H,2-4,10H2,1H3 |
InChIキー |
QIDKPXAOMOVSBB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C2CCC(C2)C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]-](/img/structure/B12283141.png)

![3-Propyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283151.png)
![tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12283153.png)
![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12283171.png)
![2-Fluorospiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B12283172.png)
![Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride](/img/structure/B12283175.png)
![N-[2-(3,5-Dioxopiperazino)propyl]-N-(2-amino-2-oxoethyl)glycine](/img/structure/B12283180.png)



![(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)
